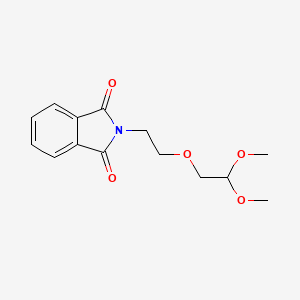
2-(2-(2,2-Dimethoxyethoxy)ethyl)isoindoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(2,2-Dimethoxyethoxy)ethyl)isoindoline-1,3-dione is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline-1,3-dione derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry and materials science .
准备方法
The synthesis of 2-(2-(2,2-Dimethoxyethoxy)ethyl)isoindoline-1,3-dione can be achieved through several synthetic routes. One common method involves the reaction of phthalic anhydride with an appropriate amine derivative in the presence of a solvent such as toluene under reflux conditions . The reaction typically proceeds through the formation of an intermediate, which is then cyclized to form the desired isoindoline-1,3-dione derivative. Industrial production methods often involve similar reaction conditions but on a larger scale, with optimizations for yield and purity .
化学反应分析
2-(2-(2,2-Dimethoxyethoxy)ethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the isoindoline ring, often using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amine derivatives .
科学研究应用
2-(2-(2,2-Dimethoxyethoxy)ethyl)isoindoline-1,3-dione has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antipsychotic agent due to its ability to modulate dopamine receptors.
Neuroprotection: Research has shown its potential in treating neurodegenerative diseases such as Parkinson’s and Alzheimer’s.
Materials Science: This compound is used in the synthesis of polymers and other materials with specific properties.
作用机制
The mechanism of action of 2-(2-(2,2-Dimethoxyethoxy)ethyl)isoindoline-1,3-dione involves its interaction with molecular targets such as dopamine receptors. It modulates the activity of these receptors, which can influence neurotransmitter release and neuronal signaling pathways . This modulation is believed to be responsible for its potential therapeutic effects in neurodegenerative diseases .
相似化合物的比较
2-(2-(2,2-Dimethoxyethoxy)ethyl)isoindoline-1,3-dione can be compared with other isoindoline-1,3-dione derivatives such as:
属性
分子式 |
C14H17NO5 |
|---|---|
分子量 |
279.29 g/mol |
IUPAC 名称 |
2-[2-(2,2-dimethoxyethoxy)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C14H17NO5/c1-18-12(19-2)9-20-8-7-15-13(16)10-5-3-4-6-11(10)14(15)17/h3-6,12H,7-9H2,1-2H3 |
InChI 键 |
JWSOVRRYXXHYFH-UHFFFAOYSA-N |
规范 SMILES |
COC(COCCN1C(=O)C2=CC=CC=C2C1=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















